molecular formula C16H12N4O B1532288 2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole CAS No. 1244902-84-8

2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole

Cat. No. B1532288
M. Wt: 276.29 g/mol
InChI Key: MZVRQFKPCGQBKK-UHFFFAOYSA-N
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Description

2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole (2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole, or 2-Furyl-7-Methyl-1H-benzimidazole) is a heterocyclic aromatic compound that has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. This compound has a unique structure, with a fused five-membered ring containing a nitrogen atom and a six-membered ring containing a sulfur atom. It has been used as a starting material for the synthesis of a variety of organic compounds, including amines, sulfones, and heterocyclic compounds. Additionally, it has been used in medicinal chemistry to develop novel drugs and in drug discovery to identify potential therapeutic targets.

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antifungal Properties

    Novel benzothiazole pyrimidine derivatives, including structures related to 2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole, have shown significant in vitro antibacterial and antifungal activity against various pathogens. This suggests potential applications in developing new antimicrobial agents (Maddila et al., 2016).

  • Fluorescent Dyes and Biological Probes

    The synthesis of 2,5-di(benzimidazol-2-yl) derivatives of five-membered heterocycles, including furyl derivatives, has shown promise for applications as fluorescent dyes and biological fluorescent probes. These compounds' electronic and spectral properties indicate potential utility in medical diagnostics and research (El’chaninov & Aleksandrov, 2016).

  • Anti-inflammatory Screening

    Research on benzimidazole derivatives linked to quinazoline and pyrimidine frameworks has revealed significant anti-inflammatory activity in vivo. This highlights the therapeutic potential of such compounds in treating inflammatory conditions (Prajapat & Talesara, 2016).

  • Antimicrobial Activity

    Synthesis of novel furyl and benzimidazole substituted benzyl ethers has demonstrated potent antimicrobial activity against various bacterial strains, including S. aureus and MRSA. These findings suggest the utility of such compounds in combating resistant bacterial infections (Özel Güven et al., 2007).

  • Oxidation and Chemical Reactivity

    The study on the oxidation of 1-methyl-2-(5′-methyl-2′-hetaryl)benzimidazoles has provided insights into the chemical reactivity of such compounds, contributing to the broader understanding of benzimidazole chemistry. This research aids in the development of novel compounds with enhanced pharmacological properties (El’chaninov et al., 1982).

properties

IUPAC Name

2-[2-(furan-2-yl)pyrimidin-5-yl]-4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-10-4-2-5-12-14(10)20-15(19-12)11-8-17-16(18-9-11)13-6-3-7-21-13/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVRQFKPCGQBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3=CN=C(N=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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